molecular formula C24H28N2O4 B7840073 Fmoc-D-Lys-Oall HCl

Fmoc-D-Lys-Oall HCl

Cat. No.: B7840073
M. Wt: 408.5 g/mol
InChI Key: KHXOBMIHCYCHQB-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys-Oall HCl is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the allyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys-Oall HCl typically involves the protection of the amino group of D-lysine with the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often include the use of base catalysts such as triethylamine and coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allyl group in Fmoc-D-Lys-Oall HCl can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the allyl group, yielding the corresponding alcohol.

    Substitution: The allyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the allyl group under appropriate conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fmoc-D-Lys-Oall HCl is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of Fmoc-D-Lys-Oall HCl primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group allows for selective deprotection and further functionalization, facilitating the synthesis of complex peptides.

Comparison with Similar Compounds

Similar Compounds

  • Allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

Fmoc-D-Lys-Oall HCl is unique due to its combination of the Fmoc protecting group and the allyl ester. This dual functionality allows for selective deprotection and further modification, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXOBMIHCYCHQB-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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